
(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-2-hydroxy-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide” is a compound that adopts an E conformation around the azomethine C=N double bond . The dihedral angle formed by the benzene rings is 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .
Synthesis Analysis
A new hydrazone 4-bromo-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (HL) was prepared and characterized by infrared and UV–vis spectra, as well as single-crystal X-ray diffraction . With the hydrazone as ligand, two new copper(II) complexes were prepared, [Cu2L2(NCS)2]·4H2O (1) and [CuBrL]·CH3OH (2) .Molecular Structure Analysis
The molecule of the title compound, C16H16N2O4, adopts an E conformation about the azomethine C=N double bond . The dihedral angle formed by the benzene rings is 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .Chemical Reactions Analysis
The hydazide Schiff base molecule shows an E conformation around the C=N bond . An intramolecular O—H⋯N hydrogen bond makes an S(6) ring motif .Physical and Chemical Properties Analysis
The hydazide Schiff base molecule shows an E conformation around the C=N bond . An intramolecular O—H⋯N hydrogen bond makes an S(6) ring motif . The dihedral angle between the substituted phenyl rings is 23.40 (11)° .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism
Mode of Action
If it indeed targets α-glucosidase, it likely binds to the enzyme and inhibits its activity, preventing the breakdown of complex carbohydrates into glucose . This could potentially lead to a decrease in postprandial hyperglycemia.
Biochemical Pathways
The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase . This inhibition could disrupt the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and a potential decrease in blood glucose levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the biological environment, including the presence of other proteins, the state of the target cells, and individual patient factors.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJLWCLQWGNOQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
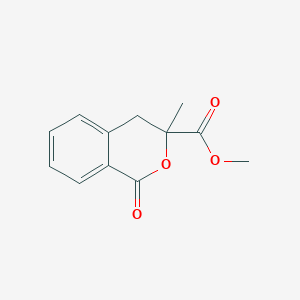
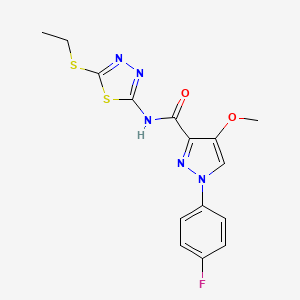
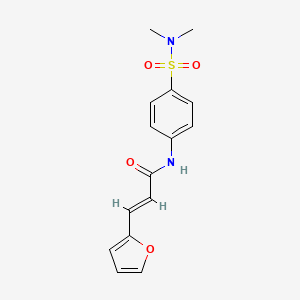
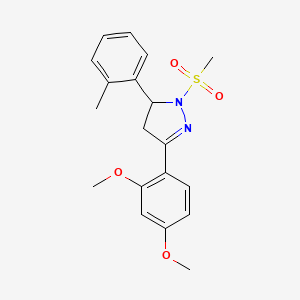

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol](/img/structure/B2870459.png)
![2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2870462.png)


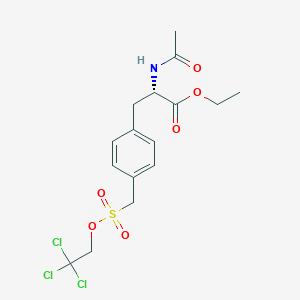
![3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2870467.png)
![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2870470.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)
